2-chloro-N-(2-chlorobenzyl)acetamide is an organic compound characterized by the molecular formula and a molecular weight of 218.08 g/mol. This compound is recognized for its applications in various fields of chemical and biological research, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's structure features two chlorine atoms, which contribute to its reactivity and potential biological activity .
The compound is classified as an acetamide derivative, specifically an N-arylacetamide, which serves as a crucial building block in medicinal chemistry. It is typically synthesized in laboratory settings, with limited information available regarding large-scale industrial production methods. The compound is also cataloged under the CAS number 70289-13-3, facilitating its identification in chemical databases .
The synthesis of 2-chloro-N-(2-chlorobenzyl)acetamide commonly involves the reaction between 2-chlorobenzylamine and chloroacetyl chloride. This reaction is facilitated by a base, such as triethylamine, which neutralizes the hydrochloric acid produced during the process. The general reaction can be represented as follows:
The molecular structure of 2-chloro-N-(2-chlorobenzyl)acetamide can be depicted as follows:
2-chloro-N-(2-chlorobenzyl)acetamide can participate in several types of chemical reactions:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance could provide further insights into the specific functional groups present and their interactions within the molecular framework .
2-chloro-N-(2-chlorobenzyl)acetamide has several noteworthy applications:
2-Chloro-N-(2-chlorobenzyl)acetamide (chemical formula: C₉H₉Cl₂NO; molecular weight: 218.08 g/mol) emerged as a synthetic scaffold in the late 20th century, primarily serving as an intermediate for biologically active molecules. Its synthesis follows a classic nucleophilic acyl substitution approach, where 2-chlorobenzylamine reacts with chloroacetyl chloride in anhydrous solvents like dichloromethane, with a base (e.g., triethylamine) to neutralize HCl byproducts [3] [9]. Early pharmacological studies identified its utility in fungicide development, particularly against Trichophyton asteroides (MIC = 6.25 μg/mL), where it disrupts ergosterol biosynthesis by inhibiting fungal cytochrome P450 enzymes [3]. The ortho-chlorobenzyl moiety was noted for imparting steric hindrance, influencing intermolecular interactions and bioavailability compared to meta- or para-substituted analogs [3]. This period also saw its adoption as a precursor for sulfa drugs and metal-based anticancer complexes, leveraging the electrophilic chloroacetamide group for further derivatization [3] [5].
Table 1: Key Structural and Physicochemical Properties of 2-Chloro-N-(2-chlorobenzyl)acetamide [3] [9]
Property | Value/Description |
---|---|
IUPAC Name | 2-chloro-N-[(2-chlorophenyl)methyl]acetamide |
Molecular Formula | C₉H₉Cl₂NO |
Molecular Weight | 218.08 g/mol |
CAS Registry Number | 70289-13-3 |
Key IR Absorptions (cm⁻¹) | 1,650 (amide C=O), 750 (C-Cl stretch) |
¹H-NMR (DMSO, δ ppm) | 4.45 (s, 2H, CH₂Cl), 7.25–7.45 (m, 4H, aromatic) |
Therapeutic Significance | Fungicide intermediate, Antimicrobial backbone |
In rational drug design, 2-chloro-N-(2-chlorobenzyl)acetamide acts as a versatile pharmacophore due to its dual electrophilic sites (chloroacetamide and ortho-chlorinated aryl ring). The chloroacetamide group enables structural diversification through nucleophilic substitution, facilitating the development of antimicrobial and antitumor agents. For example, conjugation with quinazolinone-piperazine hybrids yielded compounds with enhanced anticancer activity against HCT116 colon carcinoma cells, attributed to improved target binding affinity [1]. Molecular docking analyses (using Schrödinger Suite) reveal that the chlorobenzyl moiety anchors the compound in hydrophobic enzyme pockets, while the acetamide linker forms hydrogen bonds with residues like ASN-214 or GLU-219 in CDK8 kinases [1] [6]. This binding synergy is critical for inhibiting cyclin-dependent kinases (CDKs), which regulate cell cycle progression and are overexpressed in cancers [1]. Quantitative Structure-Activity Relationship (QSAR) models further highlight that electron-withdrawing chloro substituents increase electrophilicity, enhancing interactions with nucleophilic enzyme sites [5].
Table 2: Docking Scores of Acetamide Derivatives on Therapeutic Targets [1] [6]
Derivative Structure | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
---|---|---|---|
Quinazolinone-acetamide-piperazine conjugate | CDK8 | –9.8 | ASN-214, LYS-47, GLU-219 |
2-Chloro-N,N-diphenylacetamide analog | COX-2 | –8.2 | TYR-385, SER-530, TRP-387 |
Although not directly a neurotherapeutic, 2-chloro-N-(2-chlorobenzyl)acetamide’s derivatives demonstrate significant enzyme-modulating capabilities relevant to neuropharmacology. Computational studies indicate high affinity for cyclooxygenase-2 (COX-2), a key enzyme in neuroinflammatory pathways. Derivatives like N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide exhibit COX-2 inhibition with docking scores of –8.2 kcal/mol, comparable to diclofenac [6]. This occurs via hydrogen bonding with catalytic residues (TYR-385, SER-530) and π-π stacking in the hydrophobic channel [6]. Additionally, the compound’s metabolites inhibit voltage-gated sodium channels in neuronal membranes, potentially contributing to analgesic effects observed in hot-plate tests [6]. Recent work also explores interactions with GABA transaminase, where chloroacetamide fragments disrupt GABA metabolism, suggesting applications in seizure disorders [5]. These findings position the scaffold as a promising precursor for targeting neurological disorders through enzyme or ion channel modulation.
Table 3: Enzyme Targets Modulated by Chloroacetamide Derivatives
Enzyme Target | Biological Role | Mechanism of Action | Biological Outcome |
---|---|---|---|
Cyclooxygenase-2 (COX-2) | Neuroinflammation mediation | Competitive inhibition of arachidonic acid binding | Analgesic/anti-inflammatory |
CDK8 | Cell cycle progression in glioblastoma | ATP-binding site blockade | Antiproliferative |
GABA Transaminase | GABA catabolism in synapses | Substrate analog binding | Anticonvulsant potential |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0